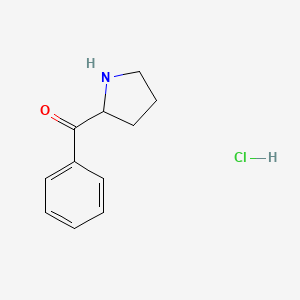

2-Benzoylpyrrolidine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

phenyl(pyrrolidin-2-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO.ClH/c13-11(10-7-4-8-12-10)9-5-2-1-3-6-9;/h1-3,5-6,10,12H,4,7-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDXIWJXHEFXGNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 2 Benzoylpyrrolidine Hydrochloride

Established Synthetic Pathways to 2-Benzoylpyrrolidine Hydrochloride and its Precursors

The synthesis of this compound and its precursors has been approached through several established chemical reactions. These methods often utilize readily available starting materials like proline and its derivatives.

A foundational method for creating N-acylated pyrrolidines is the Schotten-Baumann reaction , which involves the acylation of pyrrolidine (B122466) with benzoyl chloride under basic aqueous conditions. While this is effective for producing 1-benzoylpyrrolidine (B181117), synthesizing the 2-benzoyl isomer requires starting with a precursor that directs the benzoyl group to the C2 position.

More specific and widely used methods start from optically active proline. One prominent strategy involves the stereospecific arylation of (S)-proline or its derivatives through either a Friedel-Crafts reaction or a Grignard reaction. psu.edu For instance, (S)-N-trifluoroacetylproline can be arylated via a Friedel-Crafts reaction. psu.edu An alternative is the Grignard reaction, where a proline derivative is reacted with a phenyl-lithium or phenylmagnesium bromide reagent. psu.edu These reactions yield optically active α-amino phenyl ketones with high enantiomeric excess. psu.edu

Another robust method proceeds through a Weinreb amide intermediate . google.com This process typically starts with a protected chiral pyrrolidine-2-carboxylic acid, such as (R)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid. google.com The carboxylic acid is coupled with N,O-dimethylhydroxylamine hydrochloride to form the corresponding Weinreb amide. google.com This intermediate then reacts with a Grignard reagent, like phenylmagnesium bromide, to form the 2-benzoylpyrrolidine derivative. The final steps involve the removal of the protecting group (e.g., BOC group) under acidic conditions and subsequent hydrogenation to yield the desired product, often isolated as its hydrochloride salt. google.com

The table below summarizes key established synthetic approaches.

| Starting Material | Key Reaction Type | Intermediate(s) | Product | Reference(s) |

| Pyrrolidine | Schotten-Baumann Acylation | N/A | 1-Benzoylpyrrolidine | |

| (S)-Proline Derivatives | Friedel-Crafts / Grignard Reaction | N-protected α-amino ketones | Optically active 2-benzoylpyrrolidine | psu.edu |

| Protected Pyrrolidine-2-carboxylic acid | Weinreb Amide Synthesis / Grignard | Weinreb Amide | Protected 2-benzoylpyrrolidine | google.com |

Novel and Green Chemistry Approaches in this compound Synthesis

Recent advancements in synthetic chemistry have introduced novel and more environmentally benign methods for synthesizing and modifying pyrrolidine scaffolds. A significant development is the use of photoredox catalysis for the reductive ring-opening of N-benzoyl pyrrolidines. thieme-connect.dechemrxiv.orgacs.org This strategy involves the cleavage of the C2-N bond, which is typically inert in unstrained pyrrolidines. acs.org The reaction is enabled by the combination of a Lewis acid, which activates the amide carbonyl group, and a photocatalyst under visible light irradiation. chemrxiv.orgacs.org This C-N bond cleavage generates a radical intermediate that can be further functionalized, offering a pathway to remodel the pyrrolidine skeleton into different structures. thieme-connect.dechemrxiv.org

Metal-free hydrogenation represents another green chemistry approach. The hydrogenation of N-based heterocycles can be achieved using the Lewis acid B(C6F5)3 and H2 gas, avoiding the need for transition metal catalysts. acs.org Furthermore, NiH-catalyzed asymmetric migratory hydroalkylation has emerged as a powerful tool for the synthesis of enantioenriched α-alkyl-substituted N-heterocycles from mixtures of N-heterocyclic alkenes, demonstrating high regio- and enantioselectivity. chinesechemsoc.org These modern catalytic systems exemplify progress towards more sustainable and efficient synthetic routes. snnu.edu.cnmdpi.com

Asymmetric Synthesis and Chiral Resolution of this compound Enantiomers and Diastereomers

Controlling the stereochemistry at the C2 position of the pyrrolidine ring is crucial, as different enantiomers and diastereomers often exhibit distinct biological activities. psu.edu Asymmetric synthesis is therefore a primary focus in the preparation of 2-benzoylpyrrolidine derivatives.

As mentioned, the stereospecific arylation of (S)-proline provides a direct route to optically active α-amino phenyl ketones. psu.edu The subsequent diastereoselective reduction of the ketone functionality is a critical step for producing specific amino alcohol diastereomers. psu.edu The choice of reducing agent can control the stereochemical outcome, affording either the erythro or threo diastereomer with high purity. psu.edu

Another advanced strategy is asymmetric lithiation-trapping . This method can be applied to N-Boc protected pyrrolidines, where lithiation at the C2 position in the presence of a chiral ligand, such as (-)-sparteine, creates a configurationally unstable lithiated intermediate. whiterose.ac.uk This process, known as dynamic kinetic or thermodynamic resolution, allows for the enantioselective trapping of the intermediate with an electrophile to yield 2-substituted pyrrolidines with high enantiomeric ratios. whiterose.ac.uk

For the separation of enantiomers that are synthesized as a racemic mixture, chiral derivatizing agents (CDAs) are employed. mdpi.com These reagents react with the chiral amine to form diastereomers that can be separated using standard chromatographic techniques like RPLC. For example, prolylamidepyridines have been used as CDAs for the enantioseparation of carboxylic acids, a strategy adaptable for amine-containing compounds. mdpi.com

Chemical Modifications and Analog Design based on the 2-Benzoylpyrrolidine Core

The 2-benzoylpyrrolidine scaffold serves as a versatile template for designing new chemical entities through systematic structural modifications.

The benzoyl group is a prime target for modification to explore structure-activity relationships. The aromatic ring can be substituted with various functional groups to alter the electronic and steric properties of the molecule. For example, in the synthesis of pyrrolo smolecule.combenzodiazepine (PBD) analogues, the benzoyl moiety is often derived from substituted 2-nitrobenzoic acids, which introduces functionality onto the phenyl ring that is carried through the synthesis. mdpi.comnih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can also be employed to introduce aryl or heteroaryl substituents onto a pre-functionalized benzoyl ring.

The pyrrolidine ring itself offers multiple positions for functionalization. The nitrogen atom, being a secondary amine, is a privileged site for substitution. nih.gov Beyond the nitrogen, the carbon atoms of the ring can be functionalized. A 5-endo-trig cyclization strategy has been developed for the stereoselective synthesis of 2,5-syn disubstituted pyrrolidines, providing a method to install substituents with precise stereochemical control. beilstein-journals.org The stereochemistry of substituents on the pyrrolidine ring is critical, as it influences the ring's puckering and the spatial orientation of functional groups, which can dramatically affect biological activity. nih.govrsc.org For instance, a sequential deconstructive bromination and cyclization strategy can induce a ring contraction, converting an N-benzoyl piperidine (B6355638) into an N-benzoyl pyrrolidine. chinesechemsoc.org

Bioisosteric replacement is a key strategy in medicinal chemistry to create new molecules with similar biological properties but potentially improved pharmacokinetics or reduced toxicity. cambridgemedchemconsulting.com In the context of 2-benzoylpyrrolidine, various replacements can be considered.

The phenyl ring of the benzoyl group is a common candidate for isosteric replacement. It can be swapped with other aromatic systems like pyridyl or thiophene (B33073) rings. cambridgemedchemconsulting.comresearchgate.net Such replacements can alter properties like solubility and hydrogen bonding capacity. google.com For example, the replacement of a benzene (B151609) nucleus with a thiophene nucleus has been validated as a successful strategy in the design of AMPA receptor potentiators. researchgate.net

Other classical bioisosteric replacements include:

-CH= replaced by -N= within an aromatic ring. cambridgemedchemconsulting.com

An oxygen atom (-O-) in a linker replaced by a difluoromethylene group (-CF2-) . cambridgemedchemconsulting.com

A t-butyl group replaced by a trifluoromethyl oxetane . cambridgemedchemconsulting.com

These modifications allow for the fine-tuning of a molecule's properties while maintaining the core structural elements necessary for its intended biological function. google.com

Scale-Up Considerations and Process Chemistry for Research and Development of this compound

The transition from laboratory-scale synthesis to larger-scale production of this compound for research and development purposes necessitates a thorough evaluation of process chemistry and scale-up considerations. Key objectives in this phase include ensuring consistent product quality, optimizing reaction efficiency, minimizing costs, and ensuring operational safety.

A significant example of scaling up the synthesis of a related chiral pyrrolidine derivative is documented in a patent for chiral pyrrolidin-2-yl-methanol derivatives. This process, which shares a common synthetic backbone with 2-benzoylpyrrolidine, has been successfully conducted in a 30-L reactor. The synthesis commences with (R)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid and N,O-dimethylhydroxylamine hydrochloride. These starting materials are suspended in acetonitrile (B52724) within an inert atmosphere. The dropwise addition of N-methylmorpholine at room temperature facilitates the reaction. This example underscores the feasibility of handling significant quantities of pyrrolidine-based intermediates under controlled manufacturing conditions. google.com

Continuous flow chemistry presents a modern and efficient approach to scaling up the synthesis of amides, a class of compounds to which 2-benzoylpyrrolidine belongs. A metal-free method for the oxidative amination of alcohols has been developed using a two-step continuous flow reactor system. This process integrates alcohol oxidation and amide bond formation into a single, streamlined operation, offering a practical route to various amides. The use of continuous flow allows for precise control over reaction parameters, enhanced safety, and the potential for higher throughput compared to traditional batch processing. This methodology avoids the use of expensive and toxic transition metal catalysts, making it an attractive option for industrial-scale synthesis. rsc.org

Further research has highlighted that synthetic routes developed for pyrrolidine and piperidine derivatives can be designed for scalability. researchgate.net The choice of starting materials, reagents, and reaction conditions plays a crucial role in the successful scale-up of these processes. For instance, the synthesis of 2,5-syn disubstituted pyrrolidines has been achieved through a highly stereoselective 5-endo-trig cyclisation reaction. beilstein-journals.org The scalability of such a process would depend on factors such as the availability and cost of the starting aziridine, the efficiency of the multi-step sequence, and the ease of purification of the final product.

For the hydrochloride salt formation, a common final step, the process generally involves treating the free base of 2-benzoylpyrrolidine with hydrochloric acid in a suitable solvent, such as 1-propanol. In a scaled-up scenario, the choice of solvent, control of temperature, and the method of crystallization are critical for obtaining the desired polymorphic form and ensuring high purity of the final hydrochloride salt. google.com

The table below outlines a representative large-scale synthesis of a key intermediate relevant to this compound, based on a documented patent, to illustrate the practical aspects of process chemistry at scale. google.com

| Step | Reactants | Reagents & Solvents | Equipment | Key Parameters |

| 1. Weinreb Amide Formation | (R)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (2.3 kg), N,O-dimethylhydroxylamine hydrochloride (1.09 kg) | Acetonitrile (20.6 L), N-methylmorpholine (3.24 kg) | 30-L Reactor | Inert atmosphere, room temperature, dropwise addition of N-methylmorpholine over 15 min. |

| 2. Grignard Reaction | Weinreb amide from Step 1 | Phenylmagnesium halide (Grignard reagent) in a suitable ether solvent (e.g., THF, Et2O) | Suitable Reactor | Anhydrous conditions, controlled temperature (typically low to ambient). |

| 3. Deprotection and HCl Salt Formation | N-Boc-2-benzoylpyrrolidine | Hydrochloric acid in a suitable solvent (e.g., 1-propanol) | Suitable Reactor | Controlled temperature, crystallization control. |

The synthesis and derivatization of this compound and its analogs are of significant interest due to their utility as building blocks in medicinal chemistry and materials science. A variety of synthetic methodologies have been developed to access the core 2-benzoylpyrrolidine scaffold, along with innovative strategies for its further functionalization.

One of the most direct methods for the synthesis of 2-benzoylpyrrolidine involves the acylation of pyrrolidine with benzoyl chloride under controlled conditions. smolecule.com This approach is straightforward but may require subsequent resolution if a specific enantiomer is desired.

A more stereocontrolled synthesis often starts from chiral precursors such as L-proline. For instance, (2S)-1-benzoylpyrrolidine-2-carboxylic acid is a known derivative. google.com A patented process for a related chiral pyrrolidin-2-yl-methanol derivative utilizes (R)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid as the starting material. This is converted to a Weinreb amide, which then undergoes a Grignard reaction with a phenylmagnesium halide to introduce the benzoyl group. The subsequent deprotection of the nitrogen-protecting group (Boc) under acidic conditions can directly yield the hydrochloride salt. google.com

Alternative synthetic strategies include the ring contraction of N-benzoyl piperidine derivatives. Through a sequential deconstructive bromination and cyclization, an N-benzoyl piperidine can be converted into an N-benzoyl pyrrolidine. chinesechemsoc.org Furthermore, a metal-free, one-pot oxidative amination of aromatic aldehydes with secondary amines provides another route to N-benzoylpyrrolidines. rsc.org

A significant derivatization strategy for 2-benzoylpyrrolidines is their use as precursors for the synthesis of more complex heterocyclic systems. A notable example is the formal fluorinative ring opening of 2-benzoylpyrrolidines to produce 2-aryl-3-fluoropiperidines. This transformation proceeds via a smolecule.comacs.org-phospha-Brook rearrangement under Brønsted base catalysis, followed by an intramolecular reductive amination. acs.orgwilddata.cn This operationally simple, three-step protocol offers efficient access to these valuable fluorinated piperidine scaffolds. acs.org The methodology has also been extended to the synthesis of azepanes and tetrahydroquinolines. acs.org

The table below details the substrate scope for the fluorinative ring opening of various 2-benzoylpyrrolidine derivatives, showcasing the versatility of this derivatization strategy. The data is compiled from the supporting information of a study by Kondoh et al. (2021). acs.org

| Substrate (2-Benzoylpyrrolidine Derivative) | Product (2-Aryl-3-fluoropiperidine) | Yield (%) |

| N-Cbz-2-benzoylpyrrolidine | N-Cbz-2-phenyl-3-fluoropiperidine | 85 |

| N-Boc-2-benzoylpyrrolidine | N-Boc-2-phenyl-3-fluoropiperidine | 78 |

| N-Ts-2-benzoylpyrrolidine | N-Ts-2-phenyl-3-fluoropiperidine | 91 |

| N-Cbz-2-(4-methoxybenzoyl)pyrrolidine | N-Cbz-2-(4-methoxyphenyl)-3-fluoropiperidine | 82 |

| N-Cbz-2-(4-chlorobenzoyl)pyrrolidine | N-Cbz-2-(4-chlorophenyl)-3-fluoropiperidine | 88 |

| N-Cbz-2-(4-trifluoromethylbenzoyl)pyrrolidine | N-Cbz-2-(4-trifluoromethylphenyl)-3-fluoropiperidine | 75 |

Another derivatization approach involves the reductive cleavage of the C-N bond in N-benzoyl pyrrolidine. This can be achieved using a combination of a Lewis acid and photoredox catalysis, which enables the conversion of the cyclic amine into a linear N-benzoyl amine. researchgate.net Additionally, C->N acyl transfer reactions have been explored for the modification of related pyrrolidine systems. thieme-connect.com

Molecular and Cellular Mechanism of Action Studies of 2 Benzoylpyrrolidine Hydrochloride

Ligand-Receptor Interactions and Binding Affinity Profiling (In Vitro and Cell-Based Assays)

Derivatives of 2-benzoylpyrrolidine have been investigated for their ability to bind to specific protein targets, most notably as inhibitors of the Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) protein-protein interaction (PPI). The binding affinity of these compounds has been characterized using various biophysical techniques, including Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

One study focused on a series of macrocyclic inhibitors containing a (S)-1-benzoylpyrrolidine-2-carboxamido group. The initial lead compound, compound 1 , was found to bind to Keap1 with a dissociation constant (KD) of 4 μM. acs.org Optimization of this lead compound led to the development of analogs with significantly improved binding affinities. For instance, modifications to the macrocyclic core and substitutions on the phenylene ring resulted in compounds with double-digit nanomolar potencies. acs.orgnih.gov

The binding interactions of these compounds with Keap1 have been elucidated through X-ray crystallography. The crystal structure of compound 1 in a complex with Keap1 revealed that the macrocyclic core positions key pharmacophore units for productive interactions with crucial residues in the Keap1 binding site, such as R415, R483, and Y572. acs.orgdiva-portal.org Further structural studies showed that more potent analogs could displace a coordinated water molecule from the binding site, contributing to their enhanced affinity. acs.orgdiva-portal.org

In a different context, analogs of a tetrapeptide containing a 1-benzoylpyrrolidine (B181117) moiety were evaluated for their ability to modulate the interaction between fibroblast growth factor 14 (FGF14) and the C-terminal domain of the voltage-gated sodium channel Nav1.6. Surface plasmon resonance (SPR) was used to characterize the binding profiles of these analogs, revealing that certain substituents on the proline residue were necessary for avid binding to FGF14. nih.gov

Table 1: Binding Affinities of Selected 1-Benzoylpyrrolidine Derivatives against Keap1

| Compound | Modification | KD (μM) | Assay |

|---|---|---|---|

| 1 | Lead Compound | 4 | SPR (ISA) |

| 2 | Sulfoxide of 1 | 2.3 | SPR (ISA) |

| 6 | Oxygen analogue of 1 | >500 | SPR (ISA) |

| 7 | CH2-isostere of 1 | 4.8 | SPR (ISA) |

| 17 | ortho-Methyl on phenylene | 0.8 | SPR (ISA) |

| 18 | ortho-Hydroxy on phenylene | 1.1 | SPR (ISA) |

| 64 | Grown from phenylene ring | 0.05 | SPR (ISA) |

| 77 | Grown from phenylene ring | 0.05 | SPR (ISA) |

Data sourced from a study on Keap1-Nrf2 PPI inhibitors. acs.orgnih.gov

Enzyme Inhibition, Activation, and Modulation Assays (Cell-Free and Cellular Systems)

The primary modulatory activity reported for 2-benzoylpyrrolidine derivatives is the inhibition of the Keap1-Nrf2 PPI. In a cell-free inhibition in solution assay (ISA) using SPR, these compounds were shown to effectively block the binding of Keap1 to a peptide derived from Nrf2. acs.org The potency of these compounds as inhibitors of this interaction was a key parameter in their optimization. acs.org

Additionally, derivatives of 1H-2,3-dihydroperimidine containing a 1-benzoylpyrrolidine-2-carboxylate moiety have been identified as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin (B600854) signaling pathway. In a high-throughput screening, 4-(2,3-dihydro-1H-perimidin-2-yl)benzoic acid was identified as a novel PTP1B inhibitor with an IC50 of 8.34 μM. mdpi.com Subsequent synthesis and evaluation of derivatives, including those coupled with amino acid esters like methyl 1-(4-(2,3-dihydro-1H-perimidin-2-yl)benzoyl)pyrrolidine-2-carboxylate (10 ), were performed. While the esterified compounds showed poor inhibitory activity, their saponification to the corresponding carboxylic acids dramatically improved PTP1B inhibition, highlighting the importance of the acid group for activity. mdpi.com

In another study, analogs derived from the PLEV tetrapeptide, which included a 1-benzoylpyrrolidine-2-carboxamido structure, were screened for their ability to inhibit the FGF14:Nav1.6 complex assembly in a luciferase complementation assay. nih.gov Several analogs were identified with low micromolar inhibitory potency. Counter-screens confirmed that the most potent compounds did not directly inhibit the luciferase enzyme itself, indicating their specific action on the protein-protein interaction. nih.gov

Table 2: PTP1B Inhibitory Activity of Selected 1H-2,3-Dihydroperimidine Derivatives

| Compound | Structure | IC50 (μM) |

|---|---|---|

| 1 | 4-(2,3-Dihydro-1H-perimidin-2-yl)benzoic acid | 8.34 ± 1.07 |

| 15 | Acid from proline ester | 25.12 ± 2.11 |

| 16 | Acid from glycine (B1666218) ester | 26.31 ± 2.54 |

| 18 | Acid from 4-aminobutanoic acid ester | 9.15 ± 1.02 |

| 19 | Acid from 5-aminopentanoic acid ester | 8.79 ± 0.98 |

Data sourced from a study on PTP1B inhibitors. mdpi.com

Modulation of Intracellular Signaling Pathways by 2-Benzoylpyrrolidine Hydrochloride

By inhibiting the Keap1-Nrf2 PPI, 2-benzoylpyrrolidine derivatives can modulate the Nrf2 signaling pathway. Under normal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. Inhibition of the Keap1-Nrf2 interaction by these compounds prevents Nrf2 degradation, allowing it to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-dependent genes. This pathway is a critical component of the cellular defense against oxidative stress.

The identification of 1-benzoylpyrrolidine derivatives as PTP1B inhibitors suggests a potential role in modulating the insulin signaling pathway. PTP1B is a negative regulator of this pathway, and its inhibition is a therapeutic strategy for type 2 diabetes. By inhibiting PTP1B, these compounds could potentially enhance insulin sensitivity and improve glucose tolerance, although this has not been explicitly demonstrated for this compound itself. mdpi.com

Furthermore, the modulation of the FGF14:Nav1.6 interaction by benzoylpyrrolidine-containing peptides points to a potential influence on neuronal excitability, as this interaction is crucial for regulating the function of Nav1.6 channels. nih.gov

Investigations into Pharmacological Target Identification and Validation (In Vitro/Cellular)

For the macrocyclic 1-benzoylpyrrolidine-2-carboxamido derivatives, Keap1 has been identified and validated as the primary pharmacological target. Target engagement was confirmed through multiple in vitro techniques, including direct binding assays (SPR, ITC) and X-ray crystallography of the ligand-receptor complexes. acs.orgnih.govdiva-portal.org To assess selectivity, a panel of 88 potential off-targets was screened. The most potent Keap1 inhibitors were found to be highly selective, showing no significant activity against the vast majority of these targets. nih.gov

In the case of the 1H-2,3-dihydroperimidine derivatives, PTP1B was identified as the pharmacological target through high-throughput screening. mdpi.com The structure-activity relationship studies further validated this by demonstrating that specific structural features, such as a free carboxylic acid, were essential for potent inhibition. mdpi.com

For the tetrapeptide analogs, FGF14 was identified as the direct binding partner through SPR analysis. This validated that the observed inhibition of the FGF14:Nav1.6 PPI in cellular assays was due to the direct interaction of the compounds with FGF14. nih.gov

Cell Permeability and Subcellular Distribution Studies (In Vitro)

The cell permeability of several macrocyclic Keap1 inhibitors containing the 1-benzoylpyrrolidine-2-carboxamido moiety has been assessed using Caco-2 cell monolayer assays. The initial lead compound, 1 , exhibited low-to-moderate permeability. acs.org Subsequent optimization led to compounds with varying permeability profiles. For example, highly potent inhibitors 64 , 77 , and 78 , which contain a carboxylic acid group, displayed low permeability across Caco-2 cell monolayers (0.16–0.19 × 10–6 cm/s). nih.gov These compounds also showed a low efflux ratio of approximately 1, indicating they are not significantly pumped out of the cells by efflux transporters. nih.gov

Information regarding the specific subcellular distribution of this compound or its derivatives is limited in the available literature. However, for the Keap1 inhibitors, their mechanism of action implies that they must be able to enter the cytoplasm to interact with Keap1 and modulate the Nrf2 signaling pathway.

Table 3: In Vitro Permeability of Selected Keap1 Inhibitors

| Compound | Apparent Permeability (Papp) (10-6 cm/s) | Efflux Ratio |

|---|---|---|

| 64 | 0.19 | ~1 |

| 77 | 0.16 | ~1 |

| 78 | 0.17 | ~1 |

Data from Caco-2 cell monolayer assays. nih.gov

Preclinical Pharmacological Data for this compound Not Publicly Available

Following a comprehensive search of scientific literature and databases, detailed preclinical pharmacological data for the chemical compound this compound is not publicly available. While information regarding the synthesis and basic chemical properties of this compound and related structures can be found, in-depth studies on its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its in vivo pharmacokinetics in non-human models, are not present in the accessible scientific domain.

The investigation sought specific data sets to populate a detailed preclinical profile, including:

In Vitro ADME Profiling: No studies were identified that detailed the metabolic stability of this compound in microsomal or hepatocyte assays, nor were any reports found on its metabolite identification. Similarly, data on its plasma protein binding, in vitro tissue distribution, and permeability characteristics through assays such as Caco-2 or PAMPA were not available.

In Vivo Pharmacokinetic Studies: The search yielded no results for in vivo studies in non-human animal models that would provide information on the systemic exposure, bioavailability, half-life, tissue distribution, or clearance kinetics of this compound.

Research is available for structurally related compounds, which have undergone extensive preclinical characterization. However, due to the specific request to focus solely on this compound, the findings for these related molecules cannot be substituted.

Therefore, the creation of a detailed article on the preclinical pharmacological characterization of this compound, as per the requested outline, is not possible at this time due to the absence of the necessary scientific data in the public record.

Preclinical Pharmacological Characterization of 2 Benzoylpyrrolidine Hydrochloride in Non Human Models

Preclinical Efficacy Studies in Non-Human Disease Models (In Vitro, Cellular, or Animal Models)

The preclinical evaluation of 2-Benzoylpyrrolidine hydrochloride and related benzoylpyrrolidine derivatives has been explored across various non-human models to characterize their potential therapeutic effects. These investigations have primarily focused on their neuropharmacological, anti-inflammatory, and immunomodulatory properties.

Investigations in Neuropharmacological Models (e.g., receptor occupancy in rodent brains)

Benzoylpyrrolidine derivatives, including compounds structurally related to this compound, have been identified as positive allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. mdpi.com These receptors are crucial for mediating fast excitatory neurotransmission in the central nervous system. mdpi.com The modulatory action of these compounds suggests potential therapeutic applications in conditions associated with cognitive impairment and neurodegenerative diseases. mdpi.com

Studies on centrally active benzoylpyrrolidine drugs have demonstrated their ability to modulate the kinetics of AMPA receptor-gated currents. nih.gov For instance, in hippocampal slices, certain benzamide-type AMPA receptor modulators have been shown to influence synaptic responses. researchgate.net The mechanism of action for some of these modulators involves binding to a common site within the dimer interface of the nondesensitized AMPA receptor. researchgate.net This binding is thought to stabilize the glutamate-bound conformation of the receptor, thereby slowing its deactivation. researchgate.net

In rodent models, the administration of specific benzoylpyrrolidine derivatives has been associated with improved motor function and reduced neuroinflammation in the context of Parkinson's disease models. Furthermore, some analogues have shown the ability to prevent α-synuclein aggregation in cellular models, a key pathological hallmark of Parkinson's disease. mdpi.com

One area of investigation involves the interaction of these compounds with dopamine (B1211576) transporters (DAT). Certain threo analogues of methylphenidate, which share structural similarities, exhibit a strong binding affinity for DAT. mdpi.com The table below summarizes the receptor binding affinity of a related compound.

| Compound | Target | Assay | IC50 (nM) |

| II-threo | DAT | Binding Affinity | Data Not Specified |

Table 1: Dopamine Transporter (DAT) binding affinity for a methylphenidate analogue. Note: Specific IC50 value was not provided in the source material. mdpi.com

Research has also explored the potential of these compounds to enhance the interaction between synapsin III (Syn III) and α-synuclein. mdpi.com For example, a p-tolyl substituted analogue demonstrated greater efficacy than methylphenidate in inducing this interaction, suggesting a higher affinity for the binding pocket formed between the two proteins. mdpi.com

Studies in Anti-inflammatory and Immunomodulatory Models (e.g., cell-based cytokine inhibition)

The anti-inflammatory potential of benzoylpyrrolidine derivatives has been investigated in various preclinical models. Some compounds within this class have been shown to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. In animal models of induced arthritis, treatment with a 1-benzoylpyrrolidine (B181117) compound resulted in reduced inflammation.

Further studies have synthesized and evaluated derivatives of L-proline, which contains a pyrrolidine (B122466) ring, for their anti-inflammatory effects. nih.govresearchgate.net In a carrageenan-induced rat paw edema model, a well-established assay for acute inflammation, certain derivatives demonstrated significant reductions in swelling. nih.govresearchgate.net For instance, one such compound exhibited a 59% reduction in paw edema, an effect that was more potent than the parent non-steroidal anti-inflammatory drug (NSAID). nih.govresearchgate.net

The table below presents the anti-inflammatory activity of a related proline derivative in a rat model.

| Compound | Assay | Animal Model | Result |

| Compound 2 (L-proline derivative) | Carrageenan-induced paw edema | Rat | 59% reduction in edema |

Table 2: Anti-inflammatory effect of a proline derivative in a rat model of acute inflammation. nih.govresearchgate.net

The mechanism underlying these anti-inflammatory effects may be linked to the inhibition of cyclooxygenase (COX) enzymes and potentially lipoxygenase, which are key enzymes in the inflammatory cascade. nih.gov Additionally, some derivatives have shown the ability to modulate neutrophil migration, a critical process in the inflammatory response. acs.org For example, a specific agonist was found to induce human neutrophil migration at micromolar concentrations, comparable to the effect of the short-chain fatty acid propionate. acs.org

Exploration in Other Relevant Preclinical Models based on its elucidated mechanism of action

Based on the established mechanisms of action, particularly the modulation of AMPA receptors and potential anti-inflammatory activities, the exploration of this compound and its analogues has extended to other preclinical models.

The ability of some benzoylpyrrolidine compounds to act as positive allosteric modulators of AMPA receptors has led to their investigation in models of learning and memory. nih.gov Ampakines, a class of drugs that includes benzamide (B126) compounds, have been shown to facilitate synaptic plasticity and improve performance in various cognitive tasks in animal models. mdpi.com These models include assessments of olfactory discrimination, spatial memory in the radial arm maze, and fear conditioning. nih.gov

The antioxidant properties of some benzoylpyrrolidine derivatives have also been noted, which could contribute to their neuroprotective and anti-inflammatory effects by mitigating cellular oxidative stress.

Furthermore, the structural motif of benzoylpyrrolidine is found in compounds designed as inhibitors of other biological targets. For example, N-substituted prolinamido indazoles containing a benzoylpyrrolidine moiety have been developed as potent inhibitors of Rho kinase (ROCK), a target relevant for vasodilation. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Benzoylpyrrolidine Hydrochloride and Its Analogs

Identification of Key Pharmacophoric Features within the 2-Benzoylpyrrolidine Scaffold for Biological Activity

The 2-benzoylpyrrolidine scaffold possesses several key features that are crucial for its biological activity. These include the pyrrolidine (B122466) ring, the benzoyl moiety, and the substituents on both of these core structures. Research has shown that modifications at these positions can significantly influence the potency and selectivity of the compounds.

The pyrrolidine ring itself is a fundamental component, with its stereochemistry and substitution patterns playing a pivotal role. Current time information in Houston, TX, US.nih.gov The nitrogen atom of the pyrrolidine ring is a key interaction point, often involved in hydrogen bonding or salt bridge formation with the target protein. nih.gov The substituent at the 2-position, the benzoyl group, is another critical determinant of activity. The carbonyl group within the benzoyl moiety frequently acts as a hydrogen bond acceptor.

Furthermore, modifications to the linker between the pyrrolidine and benzoyl groups, or the introduction of additional functional groups, can lead to significant changes in activity. For example, in the development of monoacylglycerol lipase (B570770) (MAGL) inhibitors, the amide linkage and the substitution pattern on the benzoyl ring were systematically modified to optimize potency. unipi.it

Interactive Table: Structure-Activity Relationship of 2-Benzoylpyrrolidine Analogs

| Compound/Analog Type | Modification | Effect on Biological Activity | Reference |

| 2-Arylpyrrolidinecarbonitriles | Introduction of various aryl groups at the 2-position | Moderate anticancer activity observed. | researchgate.net |

| 2-Benzoylpyrroles | N-alkylation | Exhibited both insecticidal and acaricidal activity, while non-alkylated analogs only showed insecticidal activity. | nih.gov |

| 2-Benzoylpyridine Thiosemicarbazones | Dimerization and variation of the linker | Demonstrated greater anti-proliferative activity than the monomeric counterparts. | nih.gov |

| 2-Aryl-2-(pyridin-2-yl)acetamides | Substitution on the phenyl ring | Unsubstituted or ortho- and meta-substituted phenyl derivatives showed the highest anticonvulsant activity. | nih.gov |

| Benzoylpiperidine MAGL Inhibitors | Substitution on the benzoyl ring | Hydroxy-substitutions were crucial for potent inhibition. | unipi.it |

Quantitative Structure-Activity Relationship (QSAR) Modeling for 2-Benzoylpyrrolidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While a specific QSAR study solely focused on 2-benzoylpyrrolidine hydrochloride is not extensively reported, studies on structurally related pyrrolidin-2-one derivatives provide valuable insights into the descriptors that could govern the activity of this class of compounds. nih.gov

A typical QSAR study involves calculating a variety of molecular descriptors for each compound in a series. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms like artificial neural networks (ANN), are then used to build a model that correlates these descriptors with the observed biological activity. nih.govuniroma1.it

For instance, in a QSAR study of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one antiarrhythmic agents, descriptors such as the principal component of regression (PCR) and a topological descriptor (JGI4) were found to be significant in explaining the antiarrhythmic activity. nih.gov The resulting QSAR model successfully explained a high percentage of the variance in the biological data and was validated using various statistical methods. nih.gov Such models can be instrumental in predicting the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds. The reliability of a QSAR model is highly dependent on the quality of the biological data and the diversity of the chemical structures in the training set. uniroma1.it

Impact of Stereochemistry on Biological Activity, Binding Profiles, and Pharmacological Properties

Stereochemistry is a critical factor that profoundly influences the biological activity of chiral molecules like this compound. The three-dimensional arrangement of atoms can dictate how a molecule fits into the binding site of a target protein, leading to significant differences in potency and efficacy between stereoisomers.

The pyrrolidine ring in 2-benzoylpyrrolidine contains at least one chiral center at the 2-position. The absolute configuration at this center ((R) or (S)) can dramatically affect the biological activity. For example, in a study of N-benzyl and N-benzoyl pyrrolidine analogs as antiviral agents, the (S)-enantiomers were found to be more active than the (R)-enantiomers. nih.gov This suggests that the specific orientation of the benzoyl group and any substituents on the pyrrolidine ring is crucial for optimal interaction with the biological target.

The importance of stereochemistry has been highlighted in numerous studies of related compounds. For instance, in the optimization of macrocyclic inhibitors of the Keap1-Nrf2 protein-protein interaction, the stereochemistry of the amino acid constituents, including a proline (pyrrolidine-2-carboxylic acid) residue, was found to be essential for inhibitory activity. nih.gov Similarly, in the development of butyrylcholinesterase inhibitors, the (R)-enantiomer of a lead compound was identified as the eutomer (the more active isomer). nih.gov

Molecular modeling studies can often provide a rationale for the observed stereoselectivity. Docking simulations can reveal how different stereoisomers orient themselves within a binding pocket, highlighting key interactions that are only possible for the more active isomer. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The less active isomer, or distomer, may bind in a less favorable orientation or may be sterically hindered from accessing the binding site altogether.

Relationship Between Structural Modifications and Preclinical ADME Properties

The journey of a drug from administration to its site of action and its eventual elimination from the body is governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Structural modifications to the 2-benzoylpyrrolidine scaffold not only affect its biological activity but also have a profound impact on its ADME profile.

Absorption and Distribution: Properties such as lipophilicity (logP), polar surface area (PSA), and the number of rotatable bonds are key determinants of a compound's absorption and distribution characteristics. ontosight.ai For instance, in the optimization of butyrylcholinesterase inhibitors, reducing the molecular weight, number of rotatable bonds, and topological polar surface area was a key strategy to improve brain exposure. ontosight.ai Modifications to the benzoyl ring or the pyrrolidine ring can alter these physicochemical properties. For example, introducing polar groups can increase water solubility but may decrease membrane permeability, while adding lipophilic groups can enhance permeability but might also increase binding to plasma proteins, affecting distribution.

Metabolism: The metabolic stability of a compound is crucial for its in vivo efficacy and duration of action. The 2-benzoylpyrrolidine scaffold can be subject to various metabolic transformations, including oxidation, hydroxylation, and conjugation. The site of metabolism is often influenced by the substituents on the aromatic ring and the pyrrolidine nucleus. For example, certain positions on the benzoyl ring might be more susceptible to cytochrome P450-mediated oxidation. Medicinal chemists often employ strategies such as introducing fluorine atoms or other metabolically stable groups to block potential sites of metabolism and enhance the compound's half-life.

Interactive Table: Impact of Structural Modifications on ADME Properties of 2-Benzoylpyrrolidine Analogs

| Structural Modification | Effect on ADME Property | Reference |

| Reduction of molecular weight, rotatable bonds, and polar surface area | Improved brain exposure (distribution). | ontosight.ai |

| Introduction of a carboxylic acid group | Increased aqueous solubility but low cell permeability. | diva-portal.org |

| N-alkylation of pyrrole (B145914) ring in 2-benzoylpyrroles | Increased lipophilicity, potentially affecting absorption and distribution. | nih.gov |

| Introduction of polar groups | Can increase solubility but may decrease membrane permeability. | General medicinal chemistry principles |

| Introduction of metabolically stable groups (e.g., fluorine) | Can block metabolic hotspots and increase in vivo half-life. | General medicinal chemistry principles |

Analytical Methodologies for the Detection and Quantification of 2 Benzoylpyrrolidine Hydrochloride in Research Settings

Chromatographic Techniques for Purity Assessment and Compound Characterization (e.g., HPLC, GC, SFC)

Chromatographic methods are fundamental in the analysis of 2-Benzoylpyrrolidine hydrochloride, serving to separate the compound from impurities, starting materials, and byproducts. These techniques are essential for assessing purity and for the characterization of the final product.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods for purity assessment. Reversed-phase HPLC/UPLC, utilizing a non-polar stationary phase (like C18) and a polar mobile phase, is frequently employed to separate the polar hydrochloride salt from less polar impurities. diva-portal.org Detection is typically achieved using a photodiode array (PDA) detector set at wavelengths where the benzoyl chromophore absorbs, such as 210, 254, and 280 nm. diva-portal.org

For chiral compounds like 2-Benzoylpyrrolidine, chiral HPLC is indispensable for separating enantiomers and determining enantiomeric excess (e.e.). diva-portal.orgnih.gov This is critical as different enantiomers can exhibit distinct pharmacological activities. Specific chiral columns, such as the CHIRALPAK or Chiracel series, are used with a non-polar mobile phase to achieve baseline separation of the enantiomers. diva-portal.orgnih.gov

Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), is another valuable tool, particularly for analyzing volatile derivatives or for confirming the identity of the compound after appropriate sample preparation. tue.nl While the hydrochloride salt itself is non-volatile, the free base or other synthetic intermediates may be amenable to GC analysis.

Table 1: Chromatographic Methods for 2-Benzoylpyrrolidine Derivatives

| scienceTechnique | checklistApplication | descriptionTypical Conditions | find_in_pageReference |

|---|---|---|---|

| Reversed-Phase UPLC | Purity Assessment | Column: C18; Detector: PDA (210, 254, 280 nm) | diva-portal.org |

| Chiral HPLC | Enantiomeric Purity/Excess (e.e.) | Column: CHIRALPAK IB-3 or Chiracel OB-H; Mobile Phase: n-hexane/isopropanol mixtures | diva-portal.orgnih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of Volatile Products/Intermediates | Helium carrier gas; variable temperature ramps | tue.nl |

Spectroscopic Methods for Structural Elucidation and Quantification (e.g., NMR, Mass Spectrometry, IR, UV-Vis)

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming its identity and aiding in its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for structural elucidation. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon skeleton. tue.nlacs.org The chemical shifts (δ), coupling constants (J), and signal multiplicities in these spectra are used to confirm the connectivity of atoms within the molecule. For instance, characteristic signals for the aromatic protons of the benzoyl group and the aliphatic protons of the pyrrolidine (B122466) ring can be readily identified. tue.nlmdpi.com

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. Techniques like Electrospray Ionization (ESI-MS) are common for analyzing polar, non-volatile compounds like this compound. tue.nlresearchgate.net The mass spectrometer provides a mass-to-charge ratio (m/z) that corresponds to the molecular ion, confirming the compound's molecular formula. mdpi.com

Infrared (IR) Spectroscopy identifies the functional groups present in the molecule. Key absorptions for a 2-benzoylpyrrolidine derivative would include a strong carbonyl (C=O) stretch from the ketone, N-H stretches (if a secondary amine) or C-N stretches for the pyrrolidine ring, and C-H stretches for both aromatic and aliphatic parts of the molecule. acs.org

UV-Vis Spectroscopy can be used for quantification and to study the electronic transitions within the molecule. The benzoyl group contains a chromophore that absorbs UV light, and this property can be exploited for concentration determination using the Beer-Lambert law. researchgate.net

Table 2: Spectroscopic Data for Characterization of 2-Benzoylpyrrolidine Analogues

| wavesMethod | bookmarkFeature | notesTypical Observation | find_in_pageReference |

|---|---|---|---|

| ¹H NMR | Structural Confirmation | Signals for aromatic protons (benzoyl) and aliphatic protons (pyrrolidine ring). | tue.nl |

| ¹³C NMR | Carbon Skeleton | Resonances corresponding to carbonyl, aromatic, and aliphatic carbons. | acs.org |

| Mass Spectrometry (MS) | Molecular Weight | Detection of the molecular ion [M+H]⁺ to confirm molecular formula. | tue.nlmdpi.com |

| Infrared (IR) Spectroscopy | Functional Groups | Characteristic stretches for C=O (ketone), N-H, and C-H bonds. | acs.org |

Bioanalytical Methods for Preclinical Sample Analysis (e.g., LC-MS/MS in biological matrices for PK studies)

To understand the pharmacokinetic (PK) profile of a compound—how it is absorbed, distributed, metabolized, and excreted—it must be accurately quantified in biological samples such as plasma, blood, and tissue. diva-portal.org For compounds like this compound, the gold standard for bioanalysis is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) . diva-portal.orgresearchgate.net

This technique offers exceptional sensitivity and selectivity, allowing for the detection of very low concentrations of the drug and its metabolites in complex biological matrices. The process involves several key steps:

Sample Preparation : The biological sample (e.g., plasma or brain homogenate) must be processed to remove proteins and other interfering substances. Common methods include protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). diva-portal.org

Chromatographic Separation : The prepared sample is injected into an LC system (often a UPLC for speed and resolution) to separate the analyte of interest from other components. diva-portal.org

Mass Spectrometric Detection : The eluent from the LC column is introduced into a tandem mass spectrometer. The first mass spectrometer (MS1) selects the parent ion of the target compound. This ion is then fragmented, and the second mass spectrometer (MS2) detects specific fragment ions. This process, known as Multiple Reaction Monitoring (MRM), provides high specificity and quantitative accuracy. diva-portal.org

This methodology is crucial for determining key PK parameters, such as brain-to-plasma ratios, which are vital for drugs targeting the central nervous system. diva-portal.org

Table 3: Bioanalytical Method for Preclinical Pharmacokinetic Studies

| biotechMethodology | colorizeMatrix | buildSample Preparation | analyticsPurpose | find_in_pageReference |

|---|---|---|---|---|

| LC-MS/MS | Plasma, Brain Tissue | Homogenization, Centrifugation, Solid-Phase Extraction (SPE) | Quantification for Pharmacokinetic (PK) studies and brain-plasma distribution. | diva-portal.org |

Crystallographic Analysis of this compound and its Co-crystals

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic structure of a crystalline solid. For a molecule like this compound, a single-crystal X-ray diffraction study would provide unambiguous proof of its structure, including the absolute stereochemistry, bond lengths, bond angles, and the conformation of the pyrrolidine ring and its substituents. researchgate.net This information is invaluable for understanding structure-activity relationships. For instance, the crystal structure of a related benzoylpyrrolidine derivative bound to its protein target revealed key hydrogen bonds and molecular interactions responsible for its biological activity. diva-portal.orgacs.org

The formation of co-crystals , which are crystalline structures composed of two or more different molecules in the same crystal lattice, is a strategy used to modify the physicochemical properties of a substance, such as solubility or stability. mdpi.comrjptonline.org The analysis of a this compound co-crystal would also be performed using X-ray diffraction. mdpi.com This analysis would confirm the formation of the co-crystal, determine the stoichiometric ratio of the components, and reveal the non-covalent interactions (e.g., hydrogen bonds, π-π stacking) that hold the lattice together. mdpi.com While a specific crystal structure for this compound was not identified in the surveyed literature, the crystallographic analysis of closely related benzamide (B126) and benzoylpyrrolidine derivatives has been reported, confirming molecular conformations and intermolecular hydrogen bonding patterns. mdpi.com

Computational and Theoretical Studies on 2 Benzoylpyrrolidine Hydrochloride

Molecular Docking and Dynamics Simulations with Putative Biological Targets

Molecular docking and molecular dynamics (MD) simulations are cornerstones of structure-based drug design, enabling the prediction and analysis of how a ligand such as 2-benzoylpyrrolidine hydrochloride might bind to a protein target.

Molecular Docking studies predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the key interactions driving complex formation. For derivatives of the 2-benzoylpyrrolidine scaffold, docking studies have been instrumental in understanding their inhibitory mechanisms. For instance, docking studies of 1H-2,3-dihydroperimidine derivatives containing a 2-benzoylpyrrolidine moiety against Protein Tyrosine Phosphatase 1B (PTP1B), a target for diabetes and obesity, have helped to elucidate the structure-activity relationships (SARs) of these inhibitors. mdpi.com Similarly, docking has been used to investigate the binding modes of dipeptidyl peptidase IV (DPP4) inhibitors featuring a piperidine (B6355638) scaffold, a close structural relative of pyrrolidine (B122466), shedding light on the interactions within the enzyme's active site. researchgate.net

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to observe the conformational changes and fluctuations that occur over time. MD simulations of HIV-1 reverse transcriptase in complex with 2-amino-6-arylsulphonylbenzonitrile analogues have been used to understand their different interaction modes and to calculate binding free energies, which correlate with their inhibitory activity. nih.gov These simulations can reveal the importance of specific residues in the binding pocket and the role of electrostatic interactions and solvation in determining binding affinity. nih.gov While direct MD simulation studies on this compound are not extensively reported in the provided results, the methodologies applied to similar scaffolds are directly transferable and would be invaluable in assessing its potential as an inhibitor for various targets. For example, MD simulations could be used to study the conformational dynamics of this compound when bound to a putative target, revealing the stability of the binding pose predicted by docking and identifying key hydrogen bonds and other non-covalent interactions.

The table below summarizes putative biological targets for which the 2-benzoylpyrrolidine core or closely related structures have been investigated using computational methods.

| Putative Biological Target | Computational Method | Key Findings |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Molecular Docking | Elucidation of structure-activity relationships for inhibitor design. mdpi.com |

| Dipeptidyl Peptidase IV (DPP4) | Molecular Docking | Understanding of binding modes and active site interactions. researchgate.net |

| HIV-1 Reverse Transcriptase | Molecular Dynamics Simulations | Identification of different interaction modes and calculation of binding free energies. nih.gov |

| Keap1-Nrf2 Protein-Protein Interaction | Molecular Docking, MD Simulations | Guided optimization of macrocyclic inhibitors containing a proline-like moiety. diva-portal.orgnih.govacs.org |

| Butyrylcholinesterase (BChE) | Virtual Screening | Discovery of hit compounds for the treatment of Alzheimer's disease. nih.gov |

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Conformations

Quantum chemical calculations offer a detailed understanding of the intrinsic properties of a molecule, such as its electronic structure, reactivity, and conformational preferences. These calculations are crucial for rationalizing experimental observations and for predicting the behavior of new molecular designs.

Electronic Structure and Reactivity: Quantum chemical calculations can determine the distribution of electrons within the this compound molecule, highlighting regions that are electron-rich or electron-poor. This information is vital for predicting its reactivity. For instance, calculations can predict the sites most susceptible to nucleophilic or electrophilic attack, guiding the design of synthetic routes. researchgate.net The impact of substituents on the benzoyl ring or the pyrrolidine ring on the electronic properties can be systematically studied to modulate reactivity and biological activity. acs.org For example, the electronic state of the benzoyl group has been shown to be important for certain chemical transformations. acs.org

Conformational Analysis: The 2-benzoylpyrrolidine scaffold possesses conformational flexibility. Quantum chemical calculations can be used to determine the relative energies of different conformations (rotamers and ring puckering), identifying the most stable geometries. raineslab.com This is critical because the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into a binding site. raineslab.com The presence of the hydrochloride salt will also influence the conformational preferences, and these effects can be modeled.

Spectroscopic Properties: Quantum chemical methods can also predict spectroscopic properties, such as NMR chemical shifts, which can aid in the structural elucidation of synthetic products.

While specific quantum chemical studies on this compound are not detailed in the provided search results, the principles are well-established. For example, computational studies on related N-acyl-δ-valerolactams have used methods like COSNAR to determine the resonance energies of amide bonds, providing insight into their reactivity. nsf.gov Such approaches could be applied to understand the properties of the amide bond in this compound.

In Silico ADME/Tox Prediction and Property Modeling (relevant to preclinical investigations)

The success of a drug candidate is not solely dependent on its biological activity but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity (Tox). In silico ADME/Tox prediction has become an essential part of the early-stage drug discovery process, helping to identify and filter out compounds with undesirable properties before costly experimental testing. nih.govnih.gov

ADME Prediction: A variety of computational models are available to predict key ADME parameters for this compound. These models can estimate properties such as:

Solubility: An important factor for oral absorption.

Gastrointestinal Absorption: Models can predict the extent to which the compound will be absorbed from the gut. mdpi.com

Blood-Brain Barrier (BBB) Permeability: This is crucial for drugs targeting the central nervous system. mdpi.com

Metabolism: Predicting the metabolic stability of a compound and identifying potential sites of metabolism by cytochrome P450 enzymes. nih.gov

Plasma Protein Binding: This affects the free concentration of the drug available to interact with its target.

For example, in silico ADME evaluations of triazolo-benzodiazepine derivatives showed that all compounds had greater than 96% intestinal absorption. researchgate.net Similar predictions for this compound would provide valuable preclinical insights.

Toxicity Prediction: In silico models can also flag potential toxicities. These models can predict various toxicological endpoints, including:

Mutagenicity (Ames test): Predicting the potential of a compound to cause DNA mutations. mdpi.com

Carcinogenicity: Assessing the risk of cancer.

Hepatotoxicity: Predicting potential liver damage.

Cardiotoxicity (hERG inhibition): Assessing the risk of cardiac arrhythmias.

The table below provides a summary of in silico ADME/Tox properties that can be predicted for this compound.

| Property | Predicted Parameter | Relevance |

| Absorption | Solubility, Caco-2 Permeability, Human Intestinal Absorption | Bioavailability after oral administration. nih.gov |

| Distribution | Blood-Brain Barrier Penetration, Plasma Protein Binding | Access to target tissues and free drug concentration. mdpi.com |

| Metabolism | Metabolic Stability (e.g., in liver microsomes), CYP450 Inhibition | Drug clearance and potential for drug-drug interactions. nih.gov |

| Excretion | Renal Clearance | Elimination of the drug from the body. |

| Toxicity | Ames Mutagenicity, hERG Inhibition, Hepatotoxicity | Early identification of potential safety liabilities. mdpi.com |

De Novo Design Approaches and Virtual Screening Utilizing the 2-Benzoylpyrrolidine Core

The 2-benzoylpyrrolidine scaffold can serve as a starting point for the design of new molecules with desired biological activities. Computational methods such as de novo design and virtual screening are powerful tools for exploring the chemical space around this core structure.

De Novo Design: De novo design algorithms build novel molecules from scratch or by modifying an existing scaffold. oup.comuniroma1.it These methods can generate a vast number of virtual compounds that are predicted to have high affinity for a specific biological target. oup.com Starting with the 2-benzoylpyrrolidine core, these algorithms can suggest modifications to the benzoyl ring, the pyrrolidine ring, or the addition of new functional groups to optimize interactions with a target's binding site. acs.orgnih.gov Reinforcement learning and other machine learning techniques are increasingly being used to guide the generation of molecules with improved properties. acs.org

Virtual Screening: Virtual screening involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a drug target. uniroma1.it A library of virtual compounds based on the 2-benzoylpyrrolidine scaffold could be created and screened against various targets. This approach is more focused than screening a general library and leverages the known properties of the core structure. For example, virtual screening was used to discover a potent and selective inhibitor of human butyrylcholinesterase (BChE) from a library of compounds. nih.gov

The combination of these approaches allows for the rapid exploration of a focused chemical space, leading to the identification of promising new drug candidates based on the 2-benzoylpyrrolidine scaffold. researchgate.net

Emerging Research Applications and Future Directions for 2 Benzoylpyrrolidine Hydrochloride

Development as a Chemical Probe for Target Validation and Mechanistic Studies

The development of chemical probes is a cornerstone of modern chemical biology, enabling the interrogation and validation of biological targets in complex cellular systems. nih.gov While research directly on 2-benzoylpyrrolidine hydrochloride as a chemical probe is in its early stages, the pyrrolidine (B122466) scaffold is well-established in the design of such tools. nih.gov The inherent properties of the 2-benzoylpyrrolidine structure make it a promising candidate for this application.

A key aspect of a chemical probe is its ability to engage a specific biological target. The 2-benzoylpyrrolidine core can be systematically modified to create a library of analogues with varying affinities and selectivities for different proteins. For instance, the benzoyl moiety can be substituted to explore interactions with hydrophobic pockets in a target protein, while the pyrrolidine ring provides a rigid framework that can be functionalized to enhance binding or introduce reporter tags. nih.gov

Furthermore, photoaffinity labeling (PAL) is a powerful technique for target identification, where a photoreactive group is incorporated into a probe. mdpi.com The benzophenone (B1666685) group, already present in 2-benzoylpyrrolidine, is a well-known photo-crosslinker. Upon irradiation with UV light, it can form a covalent bond with nearby amino acid residues, allowing for the identification of the target protein. This intrinsic feature of this compound makes it an attractive starting point for the design of novel photoaffinity probes. nih.gov

Future research will likely focus on the synthesis and screening of this compound derivatives to identify compounds with high potency and selectivity for specific biological targets. These probes could then be employed to validate the role of these targets in disease and to elucidate their underlying mechanisms of action.

Utilization as a Precursor or Intermediate in Complex Organic Synthesis and Natural Product Analogues

The pyrrolidine ring is a ubiquitous structural motif in a vast array of natural products and biologically active molecules. nih.govnih.gov Consequently, this compound serves as a valuable chiral building block for the stereoselective synthesis of complex molecular architectures. nih.gov Its utility stems from the pre-defined stereochemistry of the pyrrolidine ring and the reactivity of the benzoyl group, which can be transformed into various other functionalities.

Numerous synthetic strategies have been developed that utilize pyrrolidine derivatives as key intermediates. For example, the synthesis of indolizidine and quinolizidine (B1214090) alkaloids, classes of natural products with diverse biological activities, often involves the elaboration of a pyrrolidine core. whiterose.ac.ukresearchgate.net The 2-benzoylpyrrolidine structure can be strategically manipulated, for instance, through reduction of the ketone and subsequent functionalization, to access these complex heterocyclic systems.

Moreover, the formal ring opening of 2-benzoylpyrrolidines has been demonstrated as a method to synthesize 2-aryl-3-fluoropiperidines, which are important scaffolds in medicinal chemistry. researchgate.net This highlights the potential of this compound as a versatile precursor for generating a variety of heterocyclic structures. The development of novel synthetic methodologies, such as catalytic C-H functionalization, further expands the possibilities for incorporating the 2-benzoylpyrrolidine unit into larger and more complex molecules. nii.ac.jp

The table below summarizes some examples of complex molecules and natural product analogues that can be synthesized using pyrrolidine-based precursors, illustrating the potential applications of this compound in this field.

| Target Molecule Class | Synthetic Strategy | Potential Application of 2-Benzoylpyrrolidine Core |

| Indolizidine Alkaloids | Cyclization strategies from pyrrolidine derivatives | Precursor for the bicyclic core structure |

| Quinolizidine Alkaloids | Ring expansion or annulation of pyrrolidine intermediates | Building block for the quinolizidine skeleton |

| 2-Aryl-3-fluoropiperidines | Formal fluorinative ring opening | Direct precursor to the piperidine (B6355638) ring |

| Polyhydroxylated Pyrrolidines | Modification of the pyrrolidine scaffold | Starting material for introducing hydroxyl groups |

Potential for Radioligand Development and Imaging Agent Research based on 2-Benzoylpyrrolidine Structure

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on the use of radiolabeled tracers to visualize and quantify biological processes in vivo. nih.gov The development of novel PET radiotracers for specific targets is a major focus of modern medicinal chemistry. The 2-benzoylpyrrolidine scaffold possesses several features that make it an attractive candidate for the development of such imaging agents.

The ability to label a molecule with a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), is a prerequisite for a PET tracer. The 2-benzoylpyrrolidine structure offers multiple sites for the introduction of these isotopes. For instance, the benzoyl group can be modified to incorporate a fluorine atom, or the pyrrolidine ring can be functionalized with a group suitable for radiolabeling. mdpi.com

Furthermore, the structural characteristics of 2-benzoylpyrrolidine derivatives can be tuned to achieve the desired pharmacokinetic properties for a PET tracer, such as high brain uptake and rapid clearance from non-target tissues. rsc.org The development of small molecule PET imaging agents targeting Fibroblast Activation Protein (FAP), based on a (4-quinolinoyl)-glycyl-2-cyanopyrrolidine scaffold, demonstrates the potential of pyrrolidine-based structures in this area. nih.gov

While direct radiolabeling studies on this compound are yet to be extensively reported, the successful development of radiolabeled benzoylcholine (B1199707) derivatives as myocardial imaging agents suggests the feasibility of this approach for the benzoyl-containing scaffold. diva-portal.org Future research in this area will likely involve the synthesis of fluorinated or otherwise functionalized analogues of this compound and their evaluation as PET radiotracers for various neurological and oncological targets.

Advances in High-Throughput Screening and Lead Optimization Strategies involving this compound

High-throughput screening (HTS) is a key technology in modern drug discovery, allowing for the rapid screening of large compound libraries to identify "hits" with desired biological activity. nih.gov While there are no specific reports of this compound being included in large-scale HTS campaigns, its structural features make it and its derivatives suitable candidates for such screening efforts. The ability to readily synthesize a diverse library of analogues by modifying the benzoyl and pyrrolidine moieties would be advantageous for HTS.

Once a hit compound is identified, the process of lead optimization begins, with the goal of improving its potency, selectivity, and pharmacokinetic properties. nih.gov This involves a detailed exploration of the structure-activity relationship (SAR) of the compound series. For 2-benzoylpyrrolidine-based compounds, SAR studies would involve systematically altering different parts of the molecule and assessing the impact on biological activity. nih.gov For example, modifications to the substitution pattern on the benzoyl ring could reveal key interactions with the target protein. mdpi.com

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can play a crucial role in guiding the lead optimization process. diva-portal.org These in silico techniques can help to prioritize the synthesis of new analogues and predict their biological activity, thereby accelerating the development of potent and selective drug candidates. The optimization of pyrrolidine derivatives as ghrelin receptor agonists provides a relevant example of how these strategies can be applied. researchgate.net

Integration with Advanced Materials Science and Supramolecular Chemistry (if academically relevant)

The application of organic molecules in materials science and supramolecular chemistry is a rapidly growing field of research. While the direct integration of this compound into advanced materials is not yet widely documented in academic literature, its structural components suggest potential avenues for exploration.

Supramolecular chemistry involves the study of non-covalent interactions between molecules to form larger, organized assemblies. dokumen.pub The benzoyl group in this compound can participate in pi-pi stacking interactions, while the pyrrolidine nitrogen and the carbonyl oxygen can act as hydrogen bond acceptors. These intermolecular forces could be harnessed to direct the self-assembly of 2-benzoylpyrrolidine derivatives into well-defined supramolecular structures, such as gels or liquid crystals. The study of iminium catalysis within a self-assembled supramolecular capsule provides an example of how heterocyclic scaffolds can be utilized in this context. lookchem.com

In the realm of advanced materials, the incorporation of chiral molecules like this compound into polymers or metal-organic frameworks (MOFs) could lead to materials with unique chiroptical or catalytic properties. The development of polymers from custard-apple-shaped copper (II) chelate complexes involving related heterocyclic structures hints at such possibilities. umich.edu Further research is needed to explore the potential of this compound as a building block for functional materials.

New Methodological Developments and Interdisciplinary Research Approaches in Studying this compound

The study of this compound and its derivatives is benefiting from advances in synthetic and analytical methodologies, as well as from interdisciplinary research approaches.

Recent developments in synthetic organic chemistry are providing more efficient and selective ways to synthesize and modify pyrrolidine-containing molecules. nih.gov For example, catalytic C-H functionalization allows for the direct modification of the pyrrolidine or benzoyl rings, avoiding the need for pre-functionalized starting materials. nii.ac.jp The development of novel ring-opening and cyclization reactions also expands the synthetic toolbox for accessing diverse derivatives of 2-benzoylpyrrolidine. researchgate.netresearchgate.net

Advanced analytical techniques are crucial for the characterization of these molecules and for studying their interactions with biological systems. High-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are essential for confirming the structure and purity of synthesized compounds. acs.org Techniques such as X-ray crystallography can provide detailed three-dimensional structural information about how these molecules bind to their protein targets.

Interdisciplinary approaches that combine synthetic chemistry, computational modeling, and biological evaluation are becoming increasingly important. diva-portal.org For example, computational docking studies can predict the binding mode of a 2-benzoylpyrrolidine derivative to a target protein, and these predictions can then be validated through biochemical and cellular assays. This iterative cycle of design, synthesis, and testing is a powerful strategy for the development of new chemical probes and therapeutic agents based on the 2-benzoylpyrrolidine scaffold.

Q & A

Q. What are the key physicochemical properties of 2-Benzoylpyrrolidine hydrochloride that influence its stability in experimental conditions?

The compound’s stability is highly dependent on pH, temperature, and solvent interactions. Solubility varies significantly with pH, as protonation/deprotonation of the pyrrolidine nitrogen and benzoyl group can alter its ionic state, affecting dissolution and degradation rates . Molecular weight (193.20 g/mol) and stereochemistry also influence crystallinity and hygroscopicity, which are critical for handling and storage . For reproducible results, pre-experiment solubility profiling in buffers of varying pH (e.g., 3–9) is recommended.

Q. How should this compound be stored to maintain its integrity during long-term research studies?

Store the compound as a lyophilized powder at -20°C for up to 3 years or 4°C for 2 years. In solution, store at -80°C for 6 months or -20°C for 1 month, avoiding freeze-thaw cycles. Use airtight, light-resistant containers to prevent hydrolysis and oxidative degradation . For lab handling, ensure desiccants are used in storage environments to minimize moisture uptake .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

- Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry and detect impurities via H and C NMR, focusing on pyrrolidine ring protons (δ 1.8–3.5 ppm) and benzoyl carbonyl signals (δ ~170 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and quantify degradation products .

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=O stretch at ~1680 cm, N–H bend at ~1550 cm) to verify structural integrity .

Advanced Research Questions

Q. What synthetic strategies are effective for introducing functional groups to the pyrrolidine ring in this compound derivatives?

- Multi-step functionalization : Start with protected pyrrolidine precursors (e.g., Boc-protected amines) to enable regioselective benzoylation. Post-functionalization via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups) can modify the ring .